5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide
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Overview
Description
5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a benzotriazolyl group attached to a furan carboxamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactionsThe benzotriazolyl group is then introduced via a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- 4-(4-bromophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole
Uniqueness
What sets 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C25H19BrN4O3 |
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Molecular Weight |
503.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H19BrN4O3/c1-15-13-21-22(29-30(28-21)18-7-9-19(32-2)10-8-18)14-20(15)27-25(31)24-12-11-23(33-24)16-3-5-17(26)6-4-16/h3-14H,1-2H3,(H,27,31) |
InChI Key |
XTPWHKWEWRDMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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